![molecular formula C19H17NO6S B2980273 2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 831215-36-2](/img/structure/B2980273.png)
2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
The compound is a complex organic molecule that includes a benzoic acid moiety, a pyrrolidinone ring, and a dimethoxyphenyl group . These components are common in many organic compounds and have various applications in chemistry and medicine .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoic acid moiety would contribute a carboxylic acid group, the pyrrolidinone ring would add a cyclic amide structure, and the dimethoxyphenyl group would add two methoxy groups attached to a benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, the amide group, and the methoxy groups. These functional groups can participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the amide could increase its solubility in polar solvents .Scientific Research Applications
Hepatic Peroxisome Proliferation
Compounds structurally different from clofibrate, such as some benzoic acid derivatives, have been found to induce hepatic peroxisome proliferation, which suggests a relation between such proliferation and hypolipidemic effects (Reddy & Krishnakantha, 1975).
Photophysical Properties of Lanthanide Complexes
Aromatic carboxylic acids have been utilized in synthesizing lanthanide coordination compounds, showcasing interesting photophysical properties. These properties could be leveraged in materials science for developing new luminescent materials (Sivakumar et al., 2011).
Development of Novel Fluorescence Probes
Benzoic acid derivatives have been synthesized as novel fluorescence probes for detecting highly reactive oxygen species, highlighting their potential in biological and chemical applications to study the roles of reactive oxygen species (Setsukinai et al., 2003).
Antioxidant Properties
Compounds like ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, derived from benzoic acid, have been synthesized and evaluated for antioxidant activity, demonstrating the potential for therapeutic applications (Dovbnya et al., 2022).
Antimicrobial Activity
New thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid have shown specific antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Limban et al., 2008).
Materials Science and Engineering
Hyperbranched polyimides, synthesized from monomers containing benzoic acid groups, have shown excellent solubility and thermal properties, indicating their utility in advanced materials applications (Yamanaka et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-25-11-7-8-14(26-2)13(9-11)20-17(21)10-16(18(20)22)27-15-6-4-3-5-12(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDNZUCZCNTWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid |
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